molecular formula C19H23NO B5672112 2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol

2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol

Cat. No.: B5672112
M. Wt: 281.4 g/mol
InChI Key: DONFPCXZFFVJFF-UHFFFAOYSA-N
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Description

2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol is an organic compound with a complex structure that includes both phenolic and aniline functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol typically involves the reaction of 2,4,6-trimethylaniline with an appropriate phenolic compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aniline group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aniline group can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes and other chemicals.

    2-Allyl-4-methylphenol: A phenolic compound with similar structural features.

Uniqueness

2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol is unique due to its combined phenolic and aniline functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-5-7-16-8-6-9-17(19(16)21)12-20-18-14(3)10-13(2)11-15(18)4/h5-6,8-11,20-21H,1,7,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONFPCXZFFVJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=CC(=C2O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333265
Record name 2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692273-94-2
Record name 2-prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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